

Spectroscopic Analysis of 3-Iodopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodopyridazine**

Cat. No.: **B154842**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **3-Iodopyridazine**. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on predicted spectroscopic values and general experimental methodologies. The information presented is based on the analysis of structurally related compounds and established principles of NMR, IR, and mass spectrometry. This guide is intended to serve as a valuable resource for researchers working with **3-Iodopyridazine** and similar heterocyclic compounds, offering insights into its structural characterization and analytical procedures.

Introduction to 3-Iodopyridazine

3-Iodopyridazine (CAS No. 65202-53-1) is a halogenated derivative of pyridazine, a six-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms.^[1] The presence of the iodine atom at the 3-position significantly influences the electronic properties and reactivity of the pyridazine ring, making it a potentially valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming the identity and purity of **3-Iodopyridazine** in any research or development application.

Predicted Spectroscopic Data

While specific experimental spectra for **3-Iodopyridazine** are not readily available in public databases, we can predict the expected spectroscopic features based on the known data for pyridazine and other iodo-substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **3-Iodopyridazine** is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the iodine substituent.

¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals for the four carbon atoms of the pyridazine ring. The carbon atom bonded to the iodine (C3) is expected to have a significantly different chemical shift compared to the other carbons due to the heavy atom effect of iodine.

Table 1: Predicted NMR Data for **3-Iodopyridazine**

Nucleus	Position	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
¹ H	H-4	7.5 - 7.8	Doublet of doublets	$J(H4-H5) \approx 8-9$, $J(H4-H6) \approx 1-2$
¹ H	H-5	7.2 - 7.5	Doublet of doublets	$J(H5-H4) \approx 8-9$, $J(H5-H6) \approx 4-5$
¹ H	H-6	9.0 - 9.3	Doublet of doublets	$J(H6-H5) \approx 4-5$, $J(H6-H4) \approx 1-2$
¹³ C	C-3	90 - 110	Singlet	-
¹³ C	C-4	125 - 135	Singlet	-
¹³ C	C-5	120 - 130	Singlet	-
¹³ C	C-6	150 - 160	Singlet	-

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Iodopyridazine** will be characterized by vibrations of the pyridazine ring and the carbon-iodine bond.

Table 2: Predicted IR Absorption Bands for **3-Iodopyridazine**

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretching (aromatic)	3000 - 3100	Medium
C=N stretching	1550 - 1600	Medium to Strong
C=C stretching (aromatic)	1400 - 1500	Medium to Strong
C-H in-plane bending	1000 - 1200	Medium
C-H out-of-plane bending	750 - 900	Strong
C-I stretching	500 - 600	Medium to Strong

Mass Spectrometry (MS)

The mass spectrum of **3-Iodopyridazine** is expected to show a prominent molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for **3-Iodopyridazine**

Parameter	Predicted Value
Molecular Formula	C ₄ H ₃ IN ₂
Molecular Weight	205.98 g/mol [1]
Expected [M] ⁺ Peak (m/z)	206
Expected [M+H] ⁺ Peak (m/z)	207

Experimental Protocols

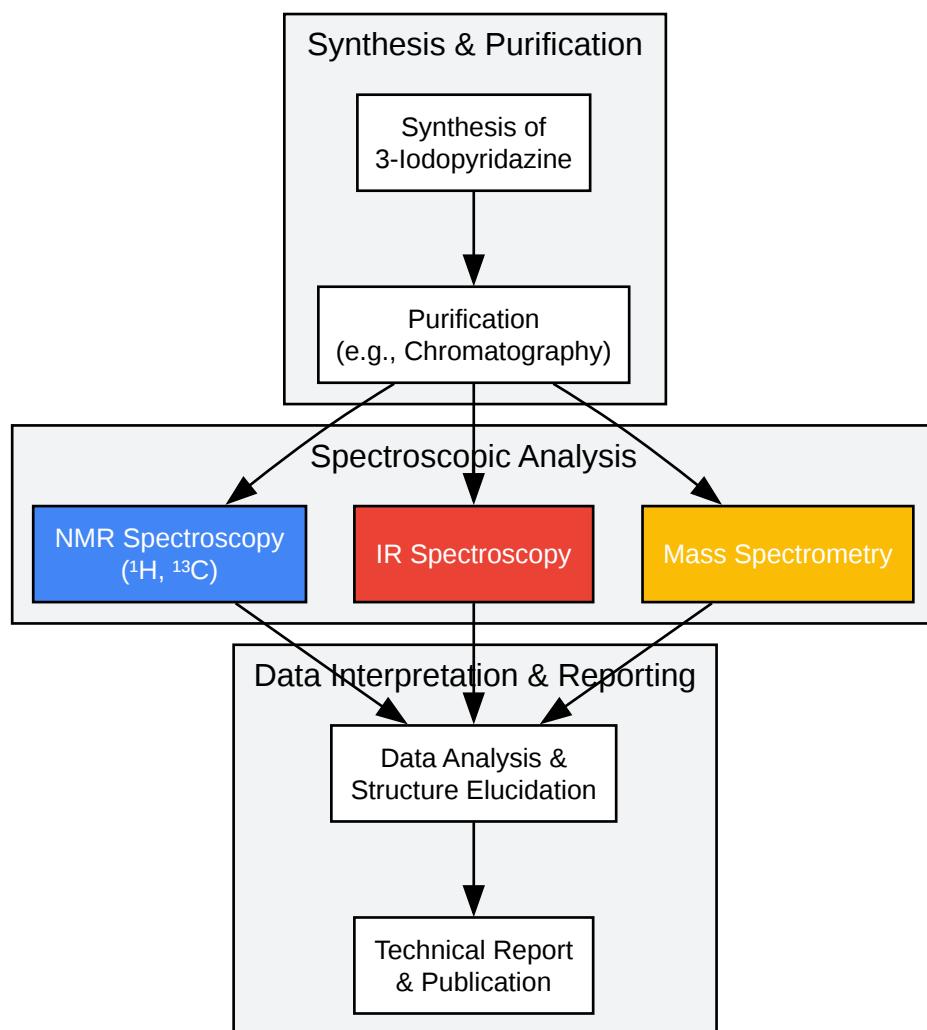
The following are general protocols for obtaining spectroscopic data for a solid organic compound like **3-Iodopyridazine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.
- Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.


- Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **3-Iodopyridazine**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and spectroscopic characterization of **3-iodopyridazine**.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of **3-iodopyridazine**. While experimental data is currently scarce in the public domain, the predicted values and general methodologies outlined herein offer a robust starting point for researchers. The provided protocols and workflow are intended to facilitate the accurate and efficient spectroscopic characterization of this and other novel heterocyclic

compounds. It is strongly recommended that the predicted data be verified with experimental results for any critical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Iodopyridazine | C4H3IN2 | CID 11298682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Iodopyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b154842#spectroscopic-data-of-3-iodopyridazine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

